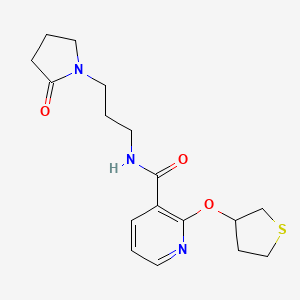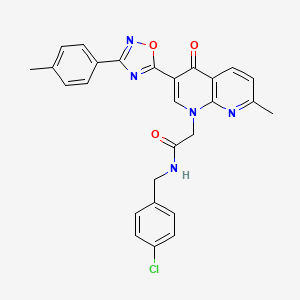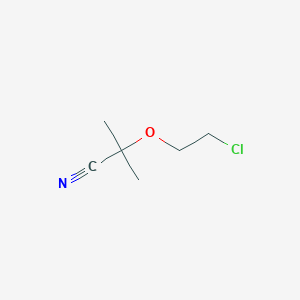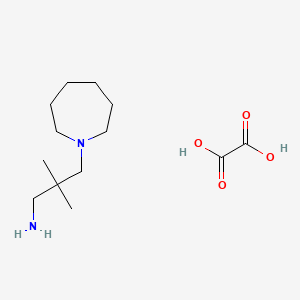
Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate, also known as DMTC, is a synthetic compound that has attracted considerable attention in the scientific community due to its wide range of applications. DMTC belongs to the thiazole family of compounds and has been extensively studied for its biological and pharmacological properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate is not fully understood, but it is believed to involve the inhibition of various cellular pathways. Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate has been shown to inhibit the activity of enzymes involved in cell proliferation and DNA synthesis. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate may also modulate the activity of neurotransmitters in the brain, which could explain its effectiveness in treating neurological disorders.
Biochemical and Physiological Effects:
Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate has also been found to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines. In addition, Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate has been shown to have antioxidant properties, protecting cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a wide range of biological activities, making it a versatile compound for research. However, Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate also has some limitations. It can be toxic at high concentrations and may have off-target effects, making it important to use appropriate controls in experiments.
Direcciones Futuras
There are several future directions for research on Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate. One area of interest is the development of Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate-based drugs for the treatment of cancer and neurological disorders. Another area of interest is the elucidation of the mechanism of action of Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate, which could lead to the development of more effective compounds. Finally, there is potential for the use of Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate in agriculture, as it has been shown to have antimicrobial activity against plant pathogens.
Métodos De Síntesis
Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate can be synthesized using a variety of methods, including the reaction of 2,5-dichlorophenyl isothiocyanate with ethyl 2-amino-4-methylthiazole-5-carboxylate. The reaction is usually carried out in the presence of a suitable solvent and a catalyst, such as triethylamine. The resulting Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate product can be purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate has been extensively studied for its biological and pharmacological properties. It has been found to exhibit antimicrobial, antifungal, and antiviral activities. Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate has also been shown to have anticancer properties, inhibiting the growth of various cancer cell lines. In addition, Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate has been found to be effective in treating various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
ethyl 2-(2,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2S/c1-3-18-13(17)11-7(2)16-12(19-11)9-6-8(14)4-5-10(9)15/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUVDXVZSRYNBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=C(C=CC(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2709878.png)
![O-[(1-Fluorocyclobutyl)methyl]hydroxylamine;hydrochloride](/img/structure/B2709879.png)

![N-(3-chloro-4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2709882.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2709884.png)


![1-[(2-fluorophenyl)methoxy]-N-(2-methyl-4-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2709891.png)

![N-(4-chloro-2-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2709894.png)



![2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2709900.png)